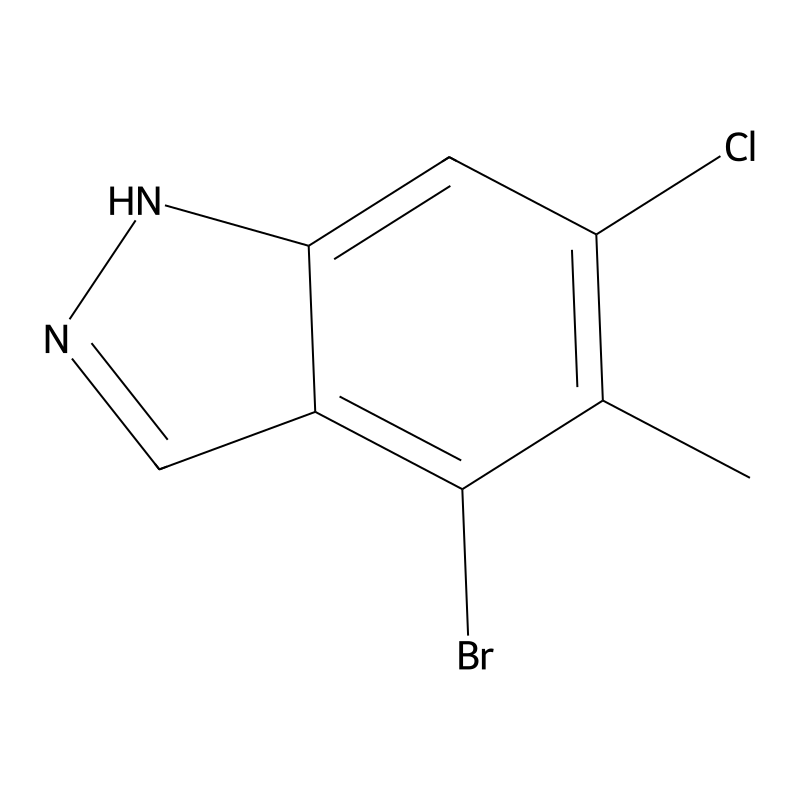

4-Bromo-6-chloro-5-methyl-1H-indazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Bromo-6-chloro-5-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its unique bicyclic structure. Its molecular formula is with a molecular weight of approximately 231.48 g/mol. This compound features a bromine atom at the 4-position, a chlorine atom at the 6-position, and a methyl group at the 5-position of the indazole ring system. The presence of these halogen substituents contributes to its chemical reactivity and biological activity.

Research indicates that compounds within the indazole class, including 4-bromo-6-chloro-5-methyl-1H-indazole, exhibit significant biological activities. These include:

- Anticancer Properties: Some derivatives have shown potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects: Certain studies highlight their ability to reduce inflammation.

- Antioxidant Activity: The compound may also scavenge free radicals, contributing to its protective effects against oxidative stress .

The synthesis of 4-bromo-6-chloro-5-methyl-1H-indazole can be achieved through several methods. A notable approach involves:

- Preparation of Lithium Reagent: Reacting a precursor compound with lithium diisopropylamide to generate a lithium reagent.

- Formation of Intermediate: This reagent is then reacted with dimethylformamide to yield an intermediate compound.

- Ring Closure: The intermediate undergoes further reactions with methoxylamine hydrochloride and potassium carbonate, followed by ring closure using hydrazine hydrate .

This method is advantageous due to its higher yield and reduced environmental impact compared to traditional nitration methods.

4-Bromo-6-chloro-5-methyl-1H-indazole has potential applications in various fields:

- Medicinal Chemistry: It serves as a lead compound for developing new anticancer agents.

- Pharmaceutical Research: Its derivatives are being explored for their therapeutic benefits in treating inflammatory diseases and other conditions.

- Chemical Research: It is used as a building block in synthesizing more complex organic molecules .

Several compounds share structural similarities with 4-bromo-6-chloro-5-methyl-1H-indazole, each exhibiting unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-6-chloro-1H-indazole | Bromine at position 4, chlorine at 6 | Anticancer, anti-inflammatory |

| Methyl 5-bromo-6-chloro-1H-indazole | Methyl group at position 5 | Antioxidant, anticancer |

| 5-Bromoindazole | Bromine at position 5 | Antimicrobial |

| 7-Bromoindazole | Bromine at position 7 | Potential anticancer |

These compounds illustrate variations in substituents that can significantly influence their biological activities and synthetic pathways.